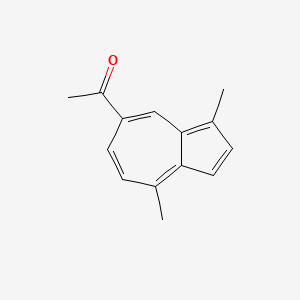

1,4-Dimethyl-7-acetylazulene

Description

Historical Trajectories in Azulene (B44059) Synthetic Methodologies

The history of azulene chemistry dates back to the 15th century, when the blue chromophore was first obtained through the steam distillation of German chamomile. wikipedia.org However, it wasn't until 1863 that the compound was formally named by Septimus Piesse. wikipedia.org The correct structure of azulene was first proposed by Lavoslav Ružička, and its first successful organic synthesis was achieved by Placidus Plattner and St. Pfau in 1937, starting from indane and ethyl diazoacetate. wikipedia.org

Over the years, numerous synthetic routes to the azulene core have been developed, reflecting the enduring interest in its unusual structure. wikipedia.org Key historical and foundational methodologies include:

The Ziegler-Hafner Azulene Synthesis: This is a widely recognized method that involves the reaction of pyridinium (B92312) or pyrylium (B1242799) salts with cyclopentadienide (B1229720) anions. mdpi.comtcichemicals.com The process typically begins with the formation of a "Zincke aldehyde" derivative from a pyridinium salt, which then condenses with a cyclopentadienyl (B1206354) anion. mdpi.com The resulting fulvene (B1219640) intermediate undergoes a 10π electrocyclic cyclization, followed by the elimination of an amine, to generate the aromatic azulene system. mdpi.com This method is versatile and allows for the synthesis of azulenes substituted on the seven-membered ring. mdpi.com

Annulation of Cyclopentadiene (B3395910): This approach involves the ring-fusion of a C₅ synthon onto a cyclopentadiene ring. wikipedia.org Efficient one-pot routes have been developed based on this principle. wikipedia.org

Synthesis from Cycloheptatriene (B165957): Alternative approaches starting from the seven-membered cycloheptatriene ring are also well-established. wikipedia.org One illustrative method involves a [2+2] cycloaddition of cycloheptatriene with dichloroketene, followed by a series of reactions including diazomethane (B1218177) insertion and dehydrohalogenation. wikipedia.org

Synthesis from 2H-Cyclohepta[b]furan-2-ones: The reaction of 2H-cyclohepta[b]furan-2-ones with various reagents like enamines, silyl (B83357) enol ethers, or other electron-rich olefins via an [8+2] cycloaddition pathway provides a powerful route to multiply functionalized azulenes. nih.govmdpi.com

These and other methods, such as those involving intramolecular cyclization of specially designed precursors, have been refined over time, enabling the synthesis of a vast library of azulene derivatives. beilstein-journals.org

Advanced Research Perspectives on Substituted Azulene Derivatives

The unique electronic properties, inherent dipole moment, and characteristic blue color of the azulene core make it a versatile scaffold for creating novel functional molecules. mdpi.comrhhz.net Modern research focuses on synthesizing substituted azulene derivatives to tune these properties for specific, advanced applications.

The introduction of various functional groups onto the azulene skeleton can significantly alter its optical, electrochemical, and biological properties. mdpi.comrhhz.net This has led to burgeoning interest in substituted azulenes for:

Organic Materials Science: Azulene derivatives are being explored for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and dye-sensitized solar cells. mdpi.comrhhz.netresearchgate.net By modifying the substitution pattern, researchers can tune the HOMO-LUMO gap and excited-state energies to optimize performance in these devices. rhhz.net

Pharmaceuticals: Certain azulene derivatives have demonstrated notable pharmacological activity. mdpi.com For instance, azulene sulfonic acid derivatives are used as anti-inflammatory agents. mdpi.com More recent studies have investigated the anti-inflammatory and anti-cancer potential of specifically designed bromo- and cyano-substituted azulenes. nih.gov

Organometallic Chemistry: The azulene skeleton can act as a ligand, binding to transition metals through its π-system in various ways. researchgate.net Substituted azulenes, such as the naturally occurring guaiazulene (B129963) (1,4-dimethyl-7-isopropylazulene), form complexes with metals, opening avenues in catalysis and materials chemistry. researchgate.net

A specific example of a substituted azulene is 1,4-Dimethyl-7-acetylazulene . This compound is a naturally occurring pigment found in the blue mushroom Entoloma hochstetteri. wikipedia.org It has also been reported in the plant Artemisia arborescens. nih.gov Its structure incorporates the core azulene framework with two methyl groups and an acetyl group at specific positions, which are responsible for its natural function and properties.

Data for this compound

General Information

| Property | Value | Source |

| IUPAC Name | 1-(3,8-dimethylazulen-5-yl)ethanone | nih.gov |

| Molecular Formula | C₁₄H₁₄O | nih.gov |

| CAS Number | 91813-74-0 | nih.gov |

| Synonyms | This compound, 1-(3,8-Dimethylazulen-5-yl)ethan-1-one | nih.gov |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 198.26 g/mol | nih.gov |

| XLogP3 | 3.3 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 198.104465066 Da | nih.gov |

| Monoisotopic Mass | 198.104465066 Da | nih.gov |

| Topological Polar Surface Area | 17.1 Ų | nih.gov |

| Heavy Atom Count | 15 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

91813-74-0 |

|---|---|

Molecular Formula |

C14H14O |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

1-(3,8-dimethylazulen-5-yl)ethanone |

InChI |

InChI=1S/C14H14O/c1-9-4-6-12(11(3)15)8-14-10(2)5-7-13(9)14/h4-8H,1-3H3 |

InChI Key |

ZZVZGSYEPXXGHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=C2C=C(C=C1)C(=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dimethyl 7 Acetylazulene and Analogous Acetylated Azulenes

Strategies for the Construction of the Azulene (B44059) Bicyclic Core

The fundamental challenge in azulene synthesis lies in the efficient construction of the fused five- and seven-membered ring system. Several classical and modern methods have been established, each with its own advantages and limitations.

Annulation Protocols Involving Cyclopentadiene (B3395910) Derivatives

One of the most versatile and widely used methods for constructing the azulene skeleton is the Ziegler-Hafner azulene synthesis. wikipedia.org This approach involves the condensation of a cyclopentadienyl (B1206354) anion, or its substituted derivatives, with a pyridinium (B92312) salt that acts as a precursor to a glutaconic aldehyde derivative (König's salt). wikipedia.orgd-nb.info The reaction proceeds through the formation of a fulvene (B1219640) intermediate, which then undergoes an intramolecular cyclization and elimination to afford the azulene product. mdpi.com This method is particularly effective for preparing azulenes with substituents on the seven-membered ring. nih.govacs.org By employing substituted cyclopentadienes, azulenes with substituents on the five-membered ring can also be synthesized. wikipedia.orgmdpi.com

The general steps of the Ziegler-Hafner synthesis are:

Reaction of a pyridine (B92270) derivative with a reagent like 2,4-dinitrochlorobenzene to form an N-substituted pyridinium salt. orgsyn.org

Nucleophilic addition of a secondary amine (e.g., dimethylamine (B145610) or pyrrolidine) to the pyridinium salt, leading to the ring-opening and formation of a pentamethinium salt (König's salt). wikipedia.orgd-nb.info

Condensation of the pentamethinium salt with a cyclopentadienyl anion (generated from cyclopentadiene and a base) to form a fulvene intermediate. d-nb.infomdpi.com

Thermal cyclization of the fulvene intermediate, followed by elimination of the secondary amine, yields the azulene core. mdpi.com

| Reactants | Key Intermediates | Product | Reference |

| Pyridinium salt, Cyclopentadienyl anion | König's salt, Fulvene | Azulene | wikipedia.orgd-nb.info |

| Substituted Pyridinium salt, Cyclopentadienyl anion | Substituted König's salt, Substituted Fulvene | 7-membered ring substituted Azulene | mdpi.comnih.gov |

| Pyridinium salt, Substituted Cyclopentadienyl anion | König's salt, Substituted Fulvene | 5-membered ring substituted Azulene | wikipedia.orgmdpi.com |

Cycloheptatriene-Based Ring Closure Approaches

An alternative strategy for constructing the azulene framework involves starting with a seven-membered ring, specifically a cycloheptatriene (B165957) derivative, and subsequently forming the five-membered ring. wikipedia.orgwikipedia.org Cycloheptatriene itself is a non-aromatic cyclic hydrocarbon. wikipedia.org One illustrative method involves a [2+2] cycloaddition of cycloheptatriene with dichloroketene, followed by a series of transformations including a diazomethane (B1218177) insertion reaction, dehydrohalogenation, and reduction to form the azulene skeleton. wikipedia.org Another approach, the Buchner ring enlargement, starts with the reaction of benzene (B151609) with ethyl diazoacetate to form a norcaradiene derivative which then rearranges to a cycloheptatriene derivative, a potential precursor for azulene synthesis. wikipedia.org

Applications of 2H-Cyclohepta[b]furan-2-ones as Key Precursors

The use of 2H-cyclohepta[b]furan-2-ones as precursors represents a powerful and versatile method for the synthesis of a wide array of functionalized azulenes, a strategy pioneered by Nozoe and coworkers. nih.govacs.orgnih.gov This method is particularly advantageous for preparing azulenes with substituents at the 2-position, such as amino and hydroxy groups, which are difficult to introduce via other synthetic routes. nih.govacs.org

The core of this methodology is an [8+2] cycloaddition reaction between the 2H-cyclohepta[b]furan-2-one (acting as the 8π component) and a suitable 2π component. mdpi.comrsc.org Various electron-rich olefins and their equivalents have been successfully employed as the 2π component:

Enamines: The reaction of 2H-cyclohepta[b]furan-2-ones with enamines, known as the Yasunami-Takase method, is one of the most frequently used procedures for azulene synthesis. mdpi.com The reaction proceeds via an [8+2] cycloaddition, followed by decarboxylation and elimination of the amine to afford the azulene derivative. The reactivity and yield depend on the substituents on both the furanone and the enamine. mdpi.com

Enol Ethers and Acetals: Nozoe and Wakabayashi reported the synthesis of variously functionalized azulenes through the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with enol ethers. nih.govmdpi.com The reaction with vinyl ethers yields 1,2-disubstituted azulenes, while reactions with dihydrofurans and dihydropyrans lead to 1-azulenylethanol and 1-azulenylpropanol derivatives, respectively. nih.gov Acetals can also be used under heating conditions to produce azulenes with functional groups on the five-membered ring. nih.gov

Active Methylene (B1212753) Compounds: The reaction of 2-halotropones or 2-methoxytropones with active methylene compounds like malononitrile (B47326) or cyanoacetate, in the presence of a base, provides a direct route to 2-amino- and 2-hydroxyazulene (B91678) derivatives in excellent yields. nih.govacs.org This is a key part of the broader Nozoe synthesis strategy. acs.orgfrontiersin.org

| 2H-Cyclohepta[b]furan-2-one Derivative | 2π Component | Resulting Azulene Derivative | Reference |

| Unsubstituted or substituted | Enamine | Variously substituted azulenes | mdpi.com |

| Unsubstituted or substituted | Enol ether | 1,2-Disubstituted azulenes | nih.govmdpi.com |

| 2-Halotropone or 2-methoxytropone | Active methylene compound | 2-Amino or 2-hydroxyazulenes | nih.govacs.org |

Pyrylium (B1242799) and Pyridinium Salt-Mediated Azulene Syntheses

The use of pyrylium and pyridinium salts is a cornerstone of several azulene synthesis methodologies, most notably the Ziegler-Hafner synthesis. nih.govorgsyn.org In these syntheses, the heterocyclic salt serves as a masked synthon for a five-carbon chain required for the annulation of the seven-membered ring onto a cyclopentadienyl precursor. mdpi.com

Pyrylium salts are generally more reactive than their pyridinium counterparts, allowing for milder reaction conditions and often providing higher yields of the azulene product. mdpi.com The reaction with a cyclopentadienyl anion proceeds via nucleophilic attack on the pyrylium ring, followed by ring opening and subsequent electrocyclization to form the azulene. mdpi.comresearchgate.net

In contrast, the reaction involving pyridinium salts, as in the classical Ziegler-Hafner method, typically requires higher temperatures for the final cyclization and elimination steps. d-nb.infomdpi.com However, pyridinium salts have been extensively used to generate a wide range of azulenes substituted on either the five- or seven-membered ring, depending on the substitution pattern of the starting materials. mdpi.com

Transition Metal-Catalyzed Cyclization Pathways to Azulene Frameworks

More recently, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of azulene frameworks and their derivatives. scilit.comresearchgate.net These methods often offer high efficiency and selectivity under mild conditions.

Gold-Catalyzed Cyclizations: Gold catalysts have been shown to effectively mediate the cyclization of triene-yne substrates to form the azulene core. researchgate.net A five-membered ring within the substrate is crucial to direct the reaction towards the necessary 7-endo-dig cyclization pathway. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-H bond activation and cross-coupling reactions on the azulene nucleus, allowing for the introduction of various substituents. scilit.commdpi.com Palladium-catalyzed oxidative [4+2] cyclization reactions of N-methoxyazulene-carboxamides with alkynes have been developed to produce novel azulenopyridinone derivatives. researchgate.net

Rhodium and Nickel-Catalyzed Alkylations: Rhodium and nickel catalysts have been employed for the alkylation of azulenes. For example, a rhodium catalyst can be used for the allylation of azulenes, while nickel complexes can catalyze the reaction of guaiazulene (B129963) with halogenated compounds, although this may lead to a mixture of isomers. mdpi.com

Copper and Silver-Catalyzed Reactions: Copper and silver catalysts can direct the chemoselectivity of reactions involving azulenes. For instance, a copper catalyst can promote the ring expansion of azulene with a diazo reagent, while a silver catalyst can favor C-H functionalization. nih.govresearchgate.net

Regioselective Functionalization for Acetyl and Methyl Group Introduction

To synthesize the specific target molecule, 1,4-dimethyl-7-acetylazulene, regioselective introduction of two methyl groups and one acetyl group onto the azulene core is necessary. The inherent electronic properties of the azulene nucleus, with its electron-rich five-membered ring and electron-deficient seven-membered ring, govern the regioselectivity of electrophilic and nucleophilic substitution reactions. nih.gov Electrophilic substitutions, such as Friedel-Crafts reactions, preferentially occur at the 1- and 3-positions of the five-membered ring. wikipedia.org

The synthesis of this compound would likely involve a multi-step process. One plausible route would be the Friedel-Crafts acylation of a pre-formed 1,4-dimethylazulene (B14753582). The Friedel-Crafts acylation is a standard method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. chemistrysteps.compressbooks.pub The regioselectivity of the acylation of 1,4-dimethylazulene would be directed by the existing methyl groups. The electron-donating methyl groups would further activate the azulene nucleus towards electrophilic attack. The acetyl group would be expected to add to the electron-rich seven-membered ring, with the 7-position being a likely site of substitution.

Alternatively, the acetyl group could be introduced at an earlier stage of the synthesis, followed by the introduction of the methyl groups. The specific synthetic sequence would be crucial to achieve the desired 1,4,7-substitution pattern.

Introduction of Acetyl Functionality at Position 7

The introduction of an acetyl group onto an azulene nucleus is most commonly achieved via electrophilic substitution, such as the Friedel-Crafts acylation. However, the inherent electronic properties of azulene direct this reaction with high regioselectivity to the electron-rich five-membered ring, primarily at the C1 and C3 positions. ksu.kzedurev.indu.ac.in Standard Friedel-Crafts acetylation of azulene with acetyl chloride typically yields 1-acetylazulene (B8715929) and 1,3-diacetylazulene. edurev.indu.ac.in

Achieving acetylation at the electron-deficient seven-membered ring, specifically at the C7 position, is considerably more challenging and generally cannot be accomplished by direct electrophilic attack on the parent azulene. Strategies to overcome this regiochemical preference include:

Vilsmeier-Haack Type Reactions on Substituted Precursors: While the classic Vilsmeier-Haack reaction also favors formylation at C1, modifications and the use of heavily substituted azulenes can alter this selectivity. mdpi.comenamine.netcambridge.org For instance, using 1,3-dialkylated azulenes can force electrophilic attack onto the seven-membered ring. mdpi.com Hafner and Nozoe reported that the Vilsmeier reaction on 1,3-di-tert-butylazulene can lead to substitution at the C7 position. mdpi.com

Functionalization of Pre-existing Azulenes: Another approach involves the functionalization of an azulene derivative that already bears a handle at or near the 7-position. For example, a halogen or triflate at an adjacent position could be converted to the desired acetyl group through a sequence of organometallic reactions.

Total Synthesis and Annulation: The most reliable method for installing functionality at specific, less reactive positions is through a total synthesis that builds the azulene ring with the desired substitution pattern from the outset. mit.edumdpi.com Cycloaddition reactions, such as the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with various olefins, provide a powerful route to multiply functionalized azulenes where the position of the substituents is pre-determined by the starting materials. nih.govmdpi.com For instance, a precursor containing an acetyl group or a masked equivalent could be incorporated into the seven-membered ring during the ring-forming step.

Methylation Strategies for Positions 1 and 4

Introducing methyl groups at the C1 and C4 positions of the azulene skeleton requires methods that can selectively functionalize both the five- and seven-membered rings.

Annulation from Substituted Precursors: A common and highly effective strategy involves the construction of the azulene skeleton from appropriately substituted precursors. The Ziegler-Hafner azulene synthesis, for example, can be adapted to use substituted cyclopentadienyl anions. Condensation of a methylcyclopentadienyl anion with a pyridinium salt (Zincke salt) can lead to the formation of methyl-substituted azulenes. mdpi.com To achieve the 1,4-dimethyl pattern, a synthesis could begin with methylcyclopentadiene (B1197316) and incorporate the second methyl group onto the seven-membered ring precursor.

Nucleophilic Addition: The electron-deficient character of the seven-membered ring allows for nucleophilic addition of organometallic reagents. mdpi.com The reaction of azulene with methyl lithium (MeLi) can lead to the formation of Meisenheimer complexes, which upon subsequent dehydrogenation can yield methylated azulenes. mdpi.com While this method can introduce methyl groups to the seven-membered ring, controlling the regioselectivity to favor the C4 position requires specific substrates or conditions.

Cycloaddition Routes: As with acetylation, [8+2] cycloaddition reactions are a versatile tool for creating substituted azulenes. mdpi.commdpi.com Starting with a cycloheptatriene derivative bearing a methyl group and reacting it with a suitable C2 component can establish the C4-methylated azulene core. The C1-methyl group could be part of the C2 component or introduced in a subsequent step.

Multi-Step Synthetic Sequences Targeting this compound

A multi-step synthesis is a sequence of reactions where the product of one step becomes the starting material for the next, allowing for the construction of complex molecules from simpler ones. msu.eduudel.edu Given the regiochemical challenges, a convergent or linear synthesis of this compound would likely rely on an annulation or cycloaddition strategy rather than sequential substitutions on a plain azulene core.

A plausible synthetic pathway could be conceptualized as follows:

Preparation of a Substituted Heptafulvene or Cycloheptatriene: A key intermediate could be a cycloheptatriene derivative bearing a methyl group at the position that will become C4 and a precursor to the acetyl group at the future C7 position.

[8+2] Cycloaddition: This substituted seven-membered ring precursor would then undergo an [8+2] cycloaddition reaction with a methylated C2 synthon, such as a substituted ketene (B1206846) or enamine derived from a methyl ketone. This step would form the bicyclic azulene skeleton with the desired substituents at positions 1, 4, and 7. nih.govmdpi.com

Aromatization/Final Modifications: The initial cycloadduct would likely require an elimination or oxidation step to achieve the fully aromatic azulene system. If a masked acetyl group was used, a final deprotection or conversion step would be necessary to reveal the acetyl functionality.

This type of ring-forming strategy ensures absolute control over the regiochemistry of the substituents, which is crucial for the synthesis of a specific isomer like this compound.

Cross-Coupling Methodologies for Substituted Azulene Synthesis

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the azulene nucleus, providing access to a wide range of derivatives that are otherwise difficult to synthesize. mdpi.com These methods typically involve the reaction of an azulenyl halide or sulfonate with an organometallic reagent.

Key cross-coupling reactions employed in azulene synthesis include:

Suzuki-Miyaura Coupling: This reaction pairs an azulenyl halide or triflate with a boronic acid or ester in the presence of a palladium catalyst. nih.govacs.org It is widely used to form carbon-carbon bonds, attaching aryl or vinyl groups to the azulene core. mdpi.com Azulenylboronates can also be prepared and coupled with various organic halides. nih.govacs.org

Stille Coupling: The Stille reaction involves the coupling of an organotin reagent (e.g., azulenylstannane) with an organic halide catalyzed by palladium. mdpi.comresearchgate.netrsc.orglookchem.com 6-(Tri-n-butylstannyl)azulenes have been prepared and successfully used to synthesize 6-aryl- and 6-acyl-azulenes. researchgate.netrsc.org

Negishi Coupling: This method utilizes organozinc reagents, which couple with azulenyl halides under palladium catalysis. thieme-connect.com It is known for its high functional group tolerance. thieme-connect.comthieme-connect.com

Heck Coupling: The Heck reaction allows for the vinylation of azulenyl halides or triflates. nih.govacs.org

These methodologies are particularly valuable for functionalizing the seven-membered ring, where electrophilic substitution is disfavored. lookchem.com

Table 1: Selected Cross-Coupling Reactions in Azulene Synthesis

| Coupling Reaction | Azulenyl Substrate | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Azulenyl Triflate/Halide | Ar-B(OH)₂ | Pd(OAc)₂, SPhos | Azulenyl-Aryl | mdpi.com, nih.gov |

| Stille | Azulenyl-Sn(nBu)₃ | R-X (Aryl, Acyl Halide) | Pd(PPh₃)₄ | Azulenyl-Aryl/Acyl | researchgate.net, rsc.org |

| Negishi | Azulenyl Halide | R-ZnCl | Pd(dba)₂, SPhos | Azulenyl-Aryl/Alkyl | thieme-connect.com |

| Heck | Azulenyl Triflate | Alkene | Pd(OAc)₂, P(o-tol)₃ | Azulenyl-Vinyl | nih.gov, acs.org |

Chemo- and Regioselectivity Control in Acetylazulene Synthesis

Selectivity is a cornerstone of organic synthesis, and in the case of azulenes, it is governed by the distinct electronic nature of the two fused rings. oxfordsciencetrove.com A reaction is regioselective if it favors bond formation at one position over other possible positions. durgapurgovtcollege.ac.in

Electrophilic Substitution (Acylation): As previously noted, the five-membered ring of azulene is electron-rich, making it the preferred site for electrophilic attack. Friedel-Crafts acylation and Vilsmeier-Haack formylation are highly regioselective for the C1 and C3 positions. ksu.kzcambridge.orgresearchgate.net This inherent reactivity means that direct acylation of an unsubstituted or symmetrically substituted azulene will not yield a 7-acetylated product.

Controlling Regioselectivity: To achieve acylation at the C7 position, chemists must override this natural preference. This can be done by:

Blocking Reactive Sites: Installing bulky groups at the C1 and C3 positions can sterically hinder electrophilic attack, potentially redirecting it to the seven-membered ring. mdpi.com

Altering Electronic Properties: The introduction of strong electron-withdrawing groups at C1 and C3 can deactivate the five-membered ring towards further electrophilic attack, making the seven-membered ring comparatively more reactive.

Directed Reactions: Using a directing group on the azulene can guide a reagent to a specific position.

Total Synthesis: The most definitive way to control regioselectivity is through a synthetic strategy where the connectivity is established unambiguously from acyclic or monocyclic precursors, such as in annulation and cycloaddition reactions. mit.edumdpi.com This approach builds the desired regioisomers without ambiguity. durgapurgovtcollege.ac.in

Chemoselectivity, the preference of a reagent to react with one functional group over another, is also critical, especially when synthesizing complex azulenes with multiple functional groups. oxfordsciencetrove.com For example, when performing a cross-coupling reaction on an azulene that also contains a ketone, the catalyst and conditions must be chosen to avoid unwanted side reactions with the acetyl group.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,4 Dimethyl 7 Acetylazulene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The predicted ¹H and ¹³C NMR spectra of 1,4-dimethyl-7-acetylazulene are based on the known spectra of azulene (B44059), modified by the predictable electronic and spatial effects of the methyl and acetyl substituents.

The ¹H NMR spectrum of unsubstituted azulene shows a characteristic pattern with protons on the five-membered ring (C1-C3) appearing upfield and protons on the seven-membered ring (C4-C8) appearing downfield. bmrb.ionih.govchemicalbook.com For this compound, the introduction of two electron-donating methyl groups at C1 and C4, and one electron-withdrawing acetyl group at C7, would cause significant perturbations to these chemical shifts.

Methyl Substituents: The methyl groups at C1 and C4 are expected to cause a shielding effect (upfield shift) on the remaining protons of the azulene core, particularly those in close proximity (ortho and para positions).

Acetyl Substituent: The acetyl group at C7 is a deactivating, electron-withdrawing group. It will deshield nearby protons, causing their signals to shift downfield. Protons at the ortho positions (H-6 and H-8) will be most affected. Furthermore, the magnetic anisotropy of the carbonyl bond is expected to cause a significant downfield shift for the H-8 proton, which is in a peri position relative to the acetyl group.

The expected spin-spin coupling constants (J-couplings) would be similar to those observed in other azulenes, reflecting the geometry of the fused-ring system. Typical vicinal couplings in the seven-membered ring are around 9-10 Hz.

A predicted ¹H NMR data table for this compound in CDCl₃ is presented below.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-2 | ~7.3 | s | - | Shielded by C1-CH₃; singlet due to adjacent substituents. |

| H-3 | ~7.1 | s | - | Shielded by C4-CH₃; singlet due to adjacent substituents. |

| H-5 | ~7.6 | d | ~9.5 | Part of the seven-membered ring; coupled to H-6. |

| H-6 | ~7.8 | t | ~9.5 | Downfield shift due to proximity to acetyl group; coupled to H-5 and H-7. |

| H-8 | ~9.4 | d | ~9.5 | Strongly deshielded by the peri-effect of the C7-acetyl group. |

| 1-CH₃ | ~2.8 | s | - | Typical shift for a methyl group on an aromatic ring. |

| 4-CH₃ | ~3.0 | s | - | Slightly downfield shift due to its position on the seven-membered ring. |

| 7-COCH₃ | ~2.7 | s | - | Typical shift for an acetyl methyl group. |

The ¹³C NMR spectrum of azulene has been well-established, with ten distinct signals corresponding to each carbon environment. bmrb.iopublish.csiro.au The chemical shifts for this compound can be predicted by applying substituent chemical shift (SCS) effects.

Methyl SCS Effects: Alkyl groups typically cause a downfield shift at the carbon of substitution (ipso-carbon) and shielding (upfield shifts) at the ortho and para carbons.

Acetyl SCS Effects: The acetyl group induces a strong downfield shift at the ipso-carbon (C-7) and the carbonyl carbon itself will appear significantly downfield (>195 ppm). It also deshields the ortho and para carbons relative to its position.

While additivity rules can provide a good estimate, steric hindrance between the peri C4-methyl and C5-H, as well as the C7-acetyl and C8-H, may lead to slight deviations from purely additive predictions. A study on 1-acetylazulene (B8715929) showed significant deshielding at the C-1 (ipso) and C-9 (peri) positions, an effect expected to be mirrored at C-7 and C-8 in the target molecule. publish.csiro.au

A predicted ¹³C NMR data table is provided below.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |

|---|---|---|

| C-1 | ~146 | Ipso-effect of methyl group. |

| C-2 | ~118 | Shielded by adjacent methyl groups. |

| C-3 | ~125 | Shielded by adjacent methyl groups. |

| C-3a | ~145 | Bridgehead carbon. |

| C-4 | ~148 | Ipso-effect of methyl group. |

| C-5 | ~128 | Relatively standard azulene seven-membered ring shift. |

| C-6 | ~138 | Deshielded by ortho acetyl group. |

| C-7 | ~142 | Ipso-effect of acetyl group. |

| C-8 | ~139 | Deshielded by ortho acetyl group. |

| C-8a | ~140 | Bridgehead carbon. |

| 1-CH₃ | ~14 | Typical aromatic methyl shift. |

| 4-CH₃ | ~25 | Typical aromatic methyl shift. |

| 7-COCH₃ (C=O) | ~198 | Characteristic acetyl carbonyl shift. |

| 7-COCH₃ (CH₃) | ~27 | Characteristic acetyl methyl shift. |

To unambiguously confirm the predicted ¹H and ¹³C assignments, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton couplings, primarily establishing the connectivity between H-5, H-6, and H-8 in the seven-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, confirming the assignments for all C-H pairs (e.g., H-2 with C-2, H-5 with C-5, and the methyl protons with their respective methyl carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing long-range (2-3 bond) correlations and piecing together the full carbon skeleton. Key expected correlations would include:

From the 1-CH₃ protons to C-1, C-2, and C-8a.

From the 4-CH₃ protons to C-3a, C-4, and C-5.

From the acetyl-CH₃ protons to the acetyl C=O and to C-7 of the azulene ring.

From H-8 to C-7, C-8a, and the acetyl C=O carbon.

The single bond connecting the acetyl group to the azulene ring (C7-C(O)) has a degree of rotational freedom. However, steric hindrance from the peri proton (H-8) could create a significant energy barrier to free rotation. This restricted rotation might lead to two distinct conformers. Variable-temperature (VT) NMR studies could be employed to investigate this dynamic process. nih.gov If the rotation is slow on the NMR timescale at lower temperatures, one might observe broadening or splitting of the signals for H-8 and H-6. By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for this rotation could be determined.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

In the absence of an experimentally determined crystal structure, the solid-state architecture of this compound can be predicted based on structures of similar aromatic ketones and substituted azulenes. rsc.orgmdpi.com

The azulene core itself is expected to be nearly planar, although minor puckering can occur due to substituent-induced strain. The acetyl group's C-C-O atoms would lie in a plane, which would likely be twisted out of the plane of the azulene ring to minimize steric repulsion with the H-8 proton.

In the crystal lattice, intermolecular interactions would play a key role in the packing arrangement. Likely interactions include:

π-π Stacking: The planar aromatic azulene cores could stack on top of one another in an offset fashion to maximize attractive interactions.

van der Waals Forces: These nonspecific interactions between the methyl groups and the hydrocarbon framework would also contribute significantly to the crystal packing energy.

Advanced Vibrational Spectroscopy (e.g., Raman, FTIR) for Functional Group Characterization

C=O Stretch: A very strong and sharp band corresponding to the carbonyl stretch of the acetyl group is expected in the IR spectrum, typically in the range of 1670-1690 cm⁻¹. researchgate.net This band would also be present, though potentially weaker, in the Raman spectrum.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of weaker bands above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). libretexts.org Aliphatic C-H stretches from the methyl groups would be observed as stronger bands in the 2850-3000 cm⁻¹ region.

C=C Aromatic Stretches: Multiple bands corresponding to the stretching vibrations of the C=C bonds within the azulene ring system would be visible in the 1400-1620 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane C-H bending vibrations would populate the fingerprint region below 1300 cm⁻¹.

CH₃ Bending: Asymmetric and symmetric bending modes of the methyl groups are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Reactivity and Chemical Transformations of 1,4 Dimethyl 7 Acetylazulene

Electrophilic Aromatic Substitution (SEAr) Reactions

Electrophilic aromatic substitution (SEAr) on the azulene (B44059) nucleus is a well-studied class of reactions. The high electron density of the five-membered ring makes it the primary site for such reactions, specifically at the C1 and C3 positions. mdpi.com

In unsubstituted azulene, electrophilic attack occurs preferentially at the C1 and C3 positions of the five-membered ring, which are the most nucleophilic sites. mdpi.com Theoretical studies confirm that substitution at position 1 is generally under kinetic control, while substitution at position 2 can be a thermodynamic product. nih.govresearchgate.net Electrophilic substitution on the seven-membered ring is rare and typically only occurs when the C1 and C3 positions are sterically blocked and powerful electrophiles are used. mdpi.com

For 1,4-Dimethyl-7-acetylazulene, the C1 position is occupied by a methyl group. Consequently, electrophilic attack is directed almost exclusively to the other highly activated and sterically accessible position on the five-membered ring: the C3 position. The odd-numbered carbons of the five-membered ring (C1, C3) are significantly more reactive towards electrophiles than the even-numbered carbons of the seven-membered ring (C4, C6, C8).

The regiochemical outcome of SEAr on this compound is governed by the combined steric and electronic effects of its substituents.

Electronic Effects : The methyl groups at C1 and C4 are electron-donating via an inductive effect (+I), slightly increasing the nucleophilicity of the azulene system. Conversely, the acetyl group at C7 is electron-withdrawing through both inductive (-I) and mesomeric (-M) effects. This deactivating effect primarily influences the seven-membered ring, enhancing its electrophilic character while having a less pronounced electronic deactivating effect on the remote five-membered ring. The inherent high reactivity of the C3 position generally overcomes this mild deactivation.

Steric Effects : The methyl group at C1 provides a significant steric barrier, effectively preventing electrophilic attack at this position. The methyl group at C4 does not present a significant steric impediment to attack at the C3 position. Therefore, the substitution pattern directs incoming electrophiles to the C3 position as the most favorable reaction site.

A summary of expected SEAr reactions at the C3 position is presented below.

| Reaction Type | Reagent Example | Expected Major Product |

| Nitration | HNO₃/Ac₂O | 1,4-Dimethyl-3-nitro-7-acetylazulene |

| Halogenation | N-Bromosuccinimide (NBS) | 3-Bromo-1,4-dimethyl-7-acetylazulene |

| Vilsmeier-Haack Formylation | POCl₃/DMF | This compound-3-carbaldehyde |

| Friedel-Crafts Acylation | Ac₂O/SnCl₄ | 3-Acetyl-1,4-dimethyl-7-acetylazulene |

Nucleophilic Substitution and Addition Reactions (SNAz)

The electron-deficient seven-membered ring of the azulene skeleton is susceptible to nucleophilic attack. mdpi.com This reactivity is enhanced by the presence of the electron-withdrawing acetyl group at C7 in this compound, which further lowers the electron density in the seven-membered ring. Nucleophilic attack typically occurs at the C4, C6, and C8 positions. mdpi.comsciforum.net

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the nucleophilic substitution of hydrogen on electron-deficient aromatic rings. wikipedia.orgorganic-chemistry.org The reaction involves the addition of a nucleophile (a carbanion stabilized by an electron-withdrawing group and carrying a leaving group) to the ring, followed by base-induced β-elimination to restore aromaticity. organic-chemistry.org

On the azulene framework, VNS provides a route to functionalize the seven-membered ring, with reactions typically occurring at the C4 and C6 positions. sciforum.net For this compound, the C4 position is blocked. The presence of the C7-acetyl group enhances the electrophilicity of the ring, making it a good candidate for VNS at the C6 and C8 positions.

| VNS Reagent | Functionality Introduced | Expected Product Positions |

| Chloromethyl p-tolyl sulfone | Tolylsulfonylmethyl (-CH₂SO₂Tol) | C6 and C8 |

| Chloroform (CHCl₃) | Dichloromethyl (-CHCl₂) | C6 and C8 |

| 4-Amino-1,2,4-triazole | Amino (-NH₂) | C6 |

Strong nucleophiles, such as organolithium or Grignard reagents, can add directly to the seven-membered ring of azulenes to form stable anionic intermediates, often referred to as Meisenheimer-type complexes. mdpi.com Subsequent oxidation or dehydrogenation can lead to the corresponding substitution product. mdpi.com

In this compound, the electron-withdrawing acetyl group at C7 directs nucleophilic attack to the adjacent even-numbered positions, C6 and C8. The bulky methyl group at C4 may sterically favor attack at the C6 position over the C8 position for larger nucleophiles. The acetyl group's carbonyl carbon also represents a potential site for nucleophilic attack, competing with addition to the ring.

Reactions Involving Methyl Substituents at Positions 1 and 4

The methyl groups at positions 1 (on the five-membered ring) and 4 (on the seven-membered ring) exhibit distinct reactivities due to the electronic nature of the azulene core.

The acidity of the protons on the methyl groups, particularly at position 4, is significantly enhanced. Deprotonation of the C4-methyl group results in the formation of an anionic intermediate. mdpi.com This anion is stabilized by the delocalization of the negative charge into the five-membered ring, creating a stable cyclopentadienyl-anion-like aromatic system. mdpi.com This stabilization promotes the initial proton abstraction and enhances the nucleophilicity of the resulting carbanion, making it readily available for further derivatization. mdpi.com The methyl group at position 1 is less acidic as deprotonation does not lead to the same degree of aromatic stabilization in the seven-membered ring.

The activated methyl group at position 4 is a potent nucleophile and readily participates in condensation reactions with various electrophiles, most notably aldehydes. mdpi.com

In these reactions, a base such as potassium tert-butoxide (t-BuOK) or sodium N-methylanilide is used to deprotonate the methyl group. researchgate.net The resulting carbanion then attacks the carbonyl carbon of an aldehyde. researchgate.net Subsequent elimination of water yields a styryl-type derivative, where the azulene core is connected to another moiety via a carbon-carbon double bond. These reactions are thermodynamically controlled and can sometimes lead to mixtures of products if multiple reactive methyl groups are present. researchgate.netresearchgate.net Forcing conditions or the use of excess aldehyde can lead to side reactions, such as the Oppenauer oxidation of the intermediate alcohol, resulting in the formation of undesired ketone byproducts. researchgate.net

| Azulene Substrate | Aldehyde | Base | Product |

| Guaiazulene (B129963) (4-Methyl) | Aryl carbaldehydes | t-BuOK | 4-Styrylazulene |

| 4,8-dimethyl-6-tert-butylazulene | Thiophenecarbaldehyde | t-BuOK | Mono- and bis-vinyl derivatives |

| 6-methylazulene | Thiophene-2-carbaldehyde | Sodium N-methylanilide | Vinylazulene and Ketone byproduct |

This table summarizes findings from condensation reactions on various methylazulenes, illustrating the principles applicable to the methyl groups of this compound. mdpi.comresearchgate.net

Transition Metal-Catalyzed Reactions and Functionalization

Transition metal catalysis has become an indispensable tool for the functionalization of aromatic systems, including azulenes. mdpi.com These methods often proceed via C-H bond activation, allowing for the direct introduction of new functional groups without the need for pre-functionalized starting materials. nih.gov

For azulene derivatives, palladium-catalyzed reactions are particularly prominent. For example, palladium-catalyzed oxidative [4+2] cyclization reactions have been developed for N-methoxyazulene-1-carboxamides with alkynes, producing novel azulenopyridinone derivatives. researchgate.net Such reactions often employ a directing group to control the regioselectivity of the C-H activation. The acetyl group at the 7-position of this compound could potentially serve as such a directing group, guiding the metal catalyst to functionalize adjacent C-H bonds on the seven-membered ring. Other transition metals like rhodium and copper have also been employed in catalytic cycles for various transformations on different aromatic scaffolds, highlighting the broad potential for applying these methods to complex azulene systems. researchgate.netcnr.it

Suzuki–Miyaura, Stille, Sonogashira, and Buchwald–Hartwig Coupling Reactions

The functionalization of the azulene core through palladium-catalyzed cross-coupling reactions typically requires the presence of a leaving group, such as a halide (Br, I) or a triflate, on the azulene ring. Alternatively, the azulene itself can be converted into an organometallic reagent, such as a boronic acid or an organostannane, to participate in the coupling.

Suzuki–Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate. The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. researchgate.net

Research into the azulene core has shown its viability in Suzuki-Miyaura couplings. For instance, an azulene boronate has been shown to undergo palladium-catalyzed coupling with a variety of aryl bromides. This establishes a strategy for producing novel poly(2-azulenyl)benzenes. researchgate.net Another approach involves the use of azulenesulfonium salts as stable and versatile pseudohalides for cross-coupling with a diverse range of coupling partners. youtube.com While these reactions were not performed on this compound itself, they demonstrate that functionalized azulenes can serve as effective substrates in this key transformation. The synthesis of a bromo- or boronic acid derivative of this compound would be the prerequisite step for its use in Suzuki-Miyaura coupling.

Stille Coupling

The Stille reaction involves the coupling of an organotin compound (organostannane) with an sp²-hybridized organic halide or pseudohalide. nih.gov This method has been successfully applied to the azulene framework, providing a reliable route to various substituted azulenes.

The first versatile organotin reagents derived from azulenes, specifically 6-(tri-n-butylstannyl)azulene and its 1,3-diethoxycarbonyl derivative, have been prepared and utilized in Stille cross-coupling reactions. researchgate.net These azulenylstannanes react with aryl, acyl, and azulenyl halides in the presence of a palladium(0) catalyst to afford 6-aryl-, 6-acyl-, and bi-azulene derivatives in good yields. researchgate.netwikipedia.org This methodology has been extended to the synthesis of more complex poly(azulen-6-yl)benzene derivatives. researchgate.netwikipedia.org The successful application of this reaction to the 6-position of the azulene ring suggests that a suitably functionalized this compound derivative could undergo similar transformations.

| Entry | Azulenylstannane | Coupling Partner | Catalyst | Product | Yield (%) | Ref |

| 1 | 6-(Tri-n-butylstannyl)azulene | Iodobenzene | Pd(PPh₃)₄ | 6-Phenylazulene | 85 | wikipedia.org |

| 2 | 6-(Tri-n-butylstannyl)azulene | 4-Iodotoluene | Pd(PPh₃)₄ | 6-(4-Tolyl)azulene | 88 | wikipedia.org |

| 3 | 6-(Tri-n-butylstannyl)azulene | Benzoyl chloride | Pd(PPh₃)₄ | 6-Benzoylazulene | 75 | wikipedia.org |

| 4 | 1,3-Diethoxycarbonyl-6-(tri-n-butylstannyl)azulene | 1,4-Dibromobenzene | Pd(PPh₃)₄ | 1,4-Bis(1,3-diethoxycarbonylazulen-6-yl)benzene | 76 | wikipedia.org |

Sonogashira Coupling

The Sonogashira coupling is a widely used reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govlibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.govgold-chemistry.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable structures in pharmaceuticals, natural products, and materials science. nih.govnrochemistry.com

The reaction proceeds under mild conditions, often at room temperature, and tolerates a broad range of functional groups. nih.govnih.gov The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. nih.gov Copper-free Sonogashira protocols have also been developed to avoid the undesirable homocoupling of terminal alkynes (Glaser coupling). nih.govwikipedia.org

Application of the Sonogashira coupling to this compound would require prior halogenation of the azulene ring. Given the reactivity of other aryl halides in this reaction, a bromo- or iodo-substituted this compound would be a suitable substrate for coupling with various terminal alkynes to generate novel azulenyl-alkyne derivatives.

Buchwald–Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide or triflate with an amine. nih.govjk-sci.com This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and other biologically active compounds. jk-sci.com

The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aryl amine and regenerate the catalyst. jk-sci.com The development of specialized, bulky, electron-rich phosphine (B1218219) ligands has been crucial to the reaction's broad substrate scope, allowing for the coupling of a wide variety of amines, including primary and secondary amines, with aryl chlorides, bromides, and iodides. jk-sci.com

While direct examples of Buchwald-Hartwig amination on this compound are not documented in the provided sources, the general applicability of this reaction to other aryl halides suggests a viable synthetic route. jk-sci.com By preparing a halo-substituted derivative of this compound, it would be possible to introduce a range of primary or secondary amine functionalities onto the azulene core, providing access to a diverse class of novel aminoazulene compounds.

Theoretical and Computational Investigations of 1,4 Dimethyl 7 Acetylazulene

Quantum Chemical Studies on Electronic Structure and Aromaticity

Quantum chemical studies provide profound insights into the intrinsic properties of molecules like 1,4-dimethyl-7-acetylazulene. These computational methods allow for the detailed examination of its electronic structure, which is fundamental to understanding its stability, reactivity, and unique chemical behavior.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. ossila.com The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key factor in determining a molecule's chemical reactivity and kinetic stability. researchgate.net

In many chemical reactions, electrons flow from the HOMO of one molecule (the nucleophile) to the LUMO of another (the electrophile). masterorganicchemistry.com For this compound, computational studies, often employing Density Functional Theory (DFT), are used to calculate the energies and visualize the spatial distribution of these orbitals. These calculations reveal how the azulene (B44059) core, with its electron-rich five-membered ring and electron-deficient seven-membered ring, along with the substituents, influence the electronic landscape. researchgate.net The acetyl group, being an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity in processes like electrophilic and nucleophilic attacks.

Table 1: Calculated Frontier Orbital Energies No specific experimental or calculated values for the HOMO and LUMO energies of this compound were found in the search results. The table below is a representative example of how such data would be presented.

| Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

| Note: The values in this table are placeholders and would be populated with data from specific quantum chemical calculations (e.g., DFT with a specific functional and basis set). |

Computational Determination of Molecular Dipole Moment and Charge Distribution

The non-uniform charge distribution in azulene and its derivatives gives rise to a significant molecular dipole moment. arxiv.orgwseas.com Computational methods are essential for accurately quantifying this dipole moment and mapping the charge distribution across the molecule. arxiv.org These calculations can predict how the electron density is polarized within the this compound molecule.

Table 2: Calculated Dipole Moment and Partial Atomic Charges Specific calculated values for the dipole moment and partial atomic charges of this compound were not available in the search results. The table below is illustrative.

| Property | Calculated Value |

| Total Dipole Moment (Debye) | Value |

| Selected Partial Atomic Charges | |

| C1 | Value |

| C4 | Value |

| C7 | Value |

| O (acetyl) | Value |

| Note: Values are dependent on the computational method (e.g., DFT functional, basis set) and the charge partitioning scheme (e.g., Mulliken, NBO). |

Prediction of Regioselectivity and Reaction Mechanisms

Computational chemistry is a powerful tool for predicting the outcomes of chemical reactions, including the preferred positions of attack (regioselectivity) and the step-by-step pathways (reaction mechanisms).

Activation Energy and Thermodynamic Stability Calculations for Reaction Pathways

By modeling potential reaction pathways, computational methods can determine the activation energies (Ea) and the thermodynamic stabilities of reactants, intermediates, transition states, and products. solubilityofthings.comsinica.edu.tw The activation energy represents the energy barrier that must be overcome for a reaction to occur, governing the reaction rate (kinetics). wikipedia.orglibretexts.org A lower activation energy corresponds to a faster reaction. The relative thermodynamic stability of the products, often determined by their Gibbs free energy, dictates the final product distribution if the reaction is reversible and allowed to reach equilibrium. wikipedia.orglibretexts.org

For this compound, these calculations can predict, for example, the most likely site for electrophilic substitution. By comparing the activation energies for attack at different positions on the azulene ring, chemists can predict the major product. The product that forms fastest is the kinetic product, while the most stable product is the thermodynamic product. libretexts.orglibretexts.org Reaction conditions, such as temperature, can determine whether the kinetic or thermodynamic product is favored. wikipedia.org

Table 3: Calculated Activation Energies for a Hypothetical Electrophilic Attack This table is a representative example as specific data for this compound was not found.

| Position of Attack | Activation Energy (kcal/mol) | Relative Thermodynamic Stability of Product (kcal/mol) |

| C1 | Value | Value |

| C3 | Value | Value |

| C5 | Value | Value |

| C6 | Value | Value |

| Note: These values are hypothetical and would be derived from specific reaction pathway calculations. |

Nucleus-Independent Chemical Shift (NICS) Calculations for Aromaticity Quantification

Aromaticity is a key concept in chemistry that explains the enhanced stability and unique reactivity of certain cyclic, conjugated molecules. helsinki.fi Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. github.ionih.gov It involves placing a "ghost" atom (with no electrons or nucleus) at the center of a ring and calculating the magnetic shielding at that point. github.iokiku.dk A negative NICS value indicates aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current). github.io

For this compound, NICS calculations can be performed for both the five-membered and seven-membered rings to quantify their individual aromatic character. These calculations help to understand how the electronic structure of the azulene core deviates from that of simple aromatic hydrocarbons like benzene (B151609) and how the substituents modulate this aromaticity. The NICS values are typically calculated at the ring center (NICS(0)) and at a point 1 Å above the ring center (NICS(1)), with NICS(1) often considered a better indicator of π-electron delocalization. kiku.dk

Table 4: Calculated NICS(1) Values This table is illustrative, as specific NICS values for this compound were not found in the search results.

| Ring | NICS(1) (ppm) | Aromatic Character |

| Five-membered ring | Negative Value | Aromatic |

| Seven-membered ring | Negative Value | Aromatic |

| Note: The magnitude of the negative value correlates with the degree of aromaticity. Azulene itself typically shows aromatic character in both rings, though less than benzene. |

Density Functional Theory (DFT) Applications in Understanding Reactivity and Selectivity

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry for studying the electronic structure and properties of molecules. wikipedia.orguniroma2.it It offers a good balance between accuracy and computational cost, making it suitable for a wide range of systems, including complex organic molecules like this compound. wikipedia.org

In the context of this compound, DFT is used to perform many of the calculations mentioned in the previous sections. mdpi.com Conceptual DFT, a subfield of DFT, provides a framework for defining and calculating chemical reactivity indices such as electrophilicity, nucleophilicity, and local reactivity descriptors like Parr functions. mdpi.comfrontiersin.org These indices help in understanding and predicting the reactivity and selectivity of this compound in various chemical reactions. mdpi.com For instance, by calculating these indices for each atom in the molecule, one can predict the most likely sites for electrophilic or nucleophilic attack, complementing the information obtained from HOMO/LUMO analysis and activation energy calculations. frontiersin.org DFT is thus an indispensable tool for gaining a deep, quantitative understanding of the chemical behavior of this compound. uniroma2.it

Supramolecular Chemistry and Self Assembly of Acetylated Azulene Derivatives

Design Principles for Non-Covalent Interactions in Crystal Engineering

Crystal engineering relies on the programmed assembly of molecular units into crystalline solids through the strategic use of intermolecular forces. uottawa.canih.govnih.gov For azulene (B44059) derivatives, the primary non-covalent interactions exploited are halogen bonding, π-π stacking, and C-H…π interactions, which collectively guide the self-assembly process and determine the final supramolecular structure. rsc.orgscielo.org.mx

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. rsc.orgresearchgate.net In the context of azulene derivatives, the π-system of the azulene ring or heteroatoms within the substituents can act as halogen bond acceptors.

Researchers have successfully constructed binary co-crystals by combining azulene derivatives, such as 1,3-azulenedicarboxaldehyde, with potent halogen bond donors like perfluorinated di- and triiodobenzenes. rsc.orgresearchgate.net X-ray crystallography of these structures reveals primary O⋯I or N⋯I interactions, which are instrumental in the formation of the supramolecular assembly. rsc.org For instance, the interaction between an oxygen or nitrogen atom on the azulene derivative and an iodine atom on a perfluorinated benzene (B151609) derivative forms the primary structural motif. rsc.org

Furthermore, the azulene π-system itself can act as a halogen bond acceptor. rsc.orgresearchgate.net Robust C−I⋯π motifs have been utilized to pre-organize chromophores, including azulene, into co-crystals with specific optical properties like pleochroism. rsc.orgchemrxiv.org In these architectures, the halogen bond donor (e.g., 1,4-diiodotetrafluorobenzene) interacts with the π-electron cloud of the azulene ring, creating ladder-like motifs. researchgate.net The reliability of these C-I⋯π halogen bonds demonstrates their utility in designing new materials with desired properties. chemrxiv.org The hexaimine cage derived from azulene-1,3-dicarboxaldehyde has also been shown to function as a halogen bond acceptor, forming chains with triiodoperfluorobenzene. acs.org

Table 1: Examples of Halogen Bonding in Azulene Derivative Co-crystals

| Azulene Derivative | Halogen Bond Donor | Primary Interaction Type | Resulting Architecture | Reference |

|---|---|---|---|---|

| 1,3-Azulenedicarboxaldehyde | 1,2-Diiodotetrafluorobenzene | O⋯I | Binary co-crystal | rsc.org |

| 1,3-Bis(4-pyridyl)azulene | 1,4-Diiodotetrafluorobenzene | N⋯I | Binary co-crystal | rsc.org |

| Azulene | 1,4-Diiodotetrafluorobenzene (14tfib) | C−I⋯π | Ladder-like halogen-bonded motif | researchgate.net |

| Azulene-based Hexaimine Cage | Triiodoperfluorobenzene | N/A (Cage as acceptor) | Halogen-bonded chains | acs.org |

The inherent dipole moment of the azulene skeleton is a critical factor influencing its π-π stacking behavior. nih.govrsc.org This interaction is a dominant force in the solid-state packing of many azulene derivatives, often leading to antiparallel arrangements to minimize electrostatic repulsion and maximize attraction. nih.govnih.gov This predictable stacking plays a unique organizing role in the stabilization of supramolecular aggregates. rsc.org

In the crystal structures of various azulene-containing compounds, π-π stacking interactions are consistently observed. beilstein-journals.org For example, in azulene-based imine cages, molecular structure determinations reveal π–π interactions between azulene moieties, which can be either intracage or intercage depending on the specific structure. acs.org Similarly, studies on azulene-based aromatic diimides have shown notable antiparallel stacking between adjacent azulene units in single crystals, a direct consequence of the azulene dipole. nih.govacs.org The separation distance between the centroids of the stacked five- and seven-membered rings is a key parameter in these interactions. researchgate.net

While halogen bonding and π-π stacking often act as the primary organizing forces, weaker C-H…π interactions provide additional stability to the supramolecular structures of azulene derivatives. rsc.orgresearchgate.net In these interactions, a C-H bond acts as a weak acid, donating its hydrogen to the electron-rich π-system of an adjacent azulene ring.

Molecular Recognition and Host-Guest Chemistry Employing Azulene Frameworks

The distinct electronic and structural characteristics of the azulene nucleus make it a versatile platform for designing host molecules for molecular recognition and sensing applications. mdpi.com Azulene-based frameworks have been engineered to act as receptors for both cations and anions, and their unique photophysical properties often allow for colorimetric or fluorescent detection of guest binding. mdpi.commdpi.com

Azulene-based macrocycles have been synthesized to serve as receptors for anions like phosphate, while other derivatives have been designed as chemodosimeters for detecting metal ions such as Hg²⁺. mdpi.com A notable example is the creation of azulene-based imine cages. acs.org A cryptand-type hexaimine cyclic cage synthesized from azulene-1,3-dicarboxaldehyde demonstrated the ability to accommodate two silver cations through a template-driven approach, forming a disilver–metallacage. acs.org This complexation induced significant conformational changes in the host macrocycle. acs.org

Furthermore, azulene derivatives have been investigated within host-guest systems in liquid crystals. nih.gov Dihydroazulene (DHA) derivatives, for instance, can act as photoswitchable guests within a nematic liquid-crystalline host. The interaction between the azulene-based guest and the liquid crystal host influences the alignment and photo-responsive behavior of the system, which is crucial for applications in smart materials. icoscdn.ronih.gov

Rational Design and Synthesis of Azulene-Based Supramolecular Architectures

The rational design of functional materials leverages the predictable nature of non-covalent interactions to construct specific, complex supramolecular architectures from well-defined molecular building blocks. researchgate.netsioc-journal.cn The azulene unit, with its inherent dipole moment, tunable electronic properties, and versatile reactivity, is an excellent candidate for this bottom-up approach. nih.govacs.org

Significant progress has been made in the design and synthesis of azulene-based π-functional materials for applications in optoelectronics and energy. nih.govresearchgate.net Synthetic strategies often involve palladium-catalyzed cross-coupling reactions to link azulene units to other functional moieties or to create extended conjugated systems. rsc.orgmdpi.com

Examples of rationally designed azulene-based architectures include:

Supramolecular Cages: New organic cages have been synthesized through the Schiff base condensation of azulene-1,3-dicarboxaldehyde and tris(2-aminoethyl)amine. acs.org The stoichiometry of the reaction can be controlled to yield either a [1+1]²⁺ cationic tetraimine cage or a larger, neutral [3+2] cyclic hexaimine cage. These cages exhibit intracage and intercage π-π stacking and can participate in host-guest chemistry. acs.org

Conjugated Polymers: By incorporating 2,6-connected azulene units into a polymer backbone, researchers have developed materials with high performance in organic field-effect transistors (OFETs) and proton-exchange membrane fuel cells. nih.govrsc.org The "donor-acceptor" nature of the azulene unit is key to the electronic properties of these polymers. nih.gov

Covalent Organic Frameworks (COFs): An azulene-based 2D conjugated COF has been prepared using azulene-1,3-dicarbaldehyde. nih.gov This material exhibits redox activity and has been used to fabricate memristors for applications in electronic devices and image recognition. nih.gov

Fused π-Systems: Azulene rings have been fused to other polycyclic aromatic hydrocarbons, like perylene (B46583) diimide (PDI), to create novel chromophores. mdpi.com These fused systems, such as diazulenocoronene diimide, exhibit tunable HOMO/LUMO energy levels and reversible redox behavior, making them suitable for organic electronics. mdpi.com

Table 2: Designed Azulene-Based Supramolecular Architectures

| Architecture Type | Azulene Building Block | Synthetic Strategy | Key Features/Applications | Reference |

|---|---|---|---|---|

| Hexaimine Cage | Azulene-1,3-dicarboxaldehyde | Schiff base condensation | Host for Ag⁺ cations, intercage π-π stacking | acs.org |

| 2,6-Azulene Homopolymer | 2,6-dibromoazulene derivatives | Yamamoto and Suzuki polycondensation | Proton exchange membrane fuel cells | rsc.org |

| 2D Covalent Organic Framework | Azulene-1,3-dicarbaldehyde | Liquid-liquid interface polymerization | Redox-active, used in organic memristors | nih.gov |

| Azulene-PDI Fused System | 2-(Azulen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Suzuki coupling followed by oxidative cyclization | Tunable electronics, potential for optical sensors | mdpi.com |

Catalytic Applications of Azulene Based Ligands and Complexes

Design and Synthesis of Azulene-Functionalized Ligands for Transition Metal Catalysis

There is no specific information available in the searched literature regarding the design and synthesis of ligands derived from 1,4-Dimethyl-7-acetylazulene for transition metal catalysis. The acetyl group at the 7-position and the methyl groups at the 1- and 4-positions could, in principle, be chemically modified to introduce coordinating moieties suitable for ligating transition metals. For instance, the acetyl group could potentially be converted into an oxime, hydrazone, or other functional groups that can act as N, O-donor ligands. However, specific synthetic routes and characterization of such ligands are not documented.

Investigation of Metal-Azulene Complexes in Homogeneous Catalytic Systems

Consistent with the absence of ligand synthesis data, there are no reports on the investigation of metal complexes of this compound in homogeneous catalytic systems. The performance of such complexes in catalytic reactions like cross-coupling, hydrogenation, or polymerization has not been studied.

Mechanistic Studies of Catalytic Reactions and Selectivity Control

Mechanistic studies are contingent on the existence and catalytic activity of the complexes themselves. As no such complexes of this compound have been reported or studied in catalytic cycles, there is no information on reaction mechanisms or methods for selectivity control involving this specific compound. While general principles of how azulene (B44059) ligands might influence catalysis can be hypothesized based on studies of other azulene derivatives, such discussions would be speculative and fall outside the strict focus on this compound.

Q & A

Q. How can researchers optimize the synthesis of 1,4-Dimethyl-7-acetylazulene to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent selection, and catalyst use) and purification techniques. For example, acetylation of azulene derivatives often requires controlled anhydrous conditions to prevent side reactions. Column chromatography with silica gel or preparative HPLC can isolate the compound from byproducts. Safety protocols for handling acetylating agents (e.g., acetic anhydride) should align with guidelines for similar azulenes, such as using fume hoods and personal protective equipment (PPE) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm methyl and acetyl group positions. Mass spectrometry (MS) with electron ionization (EI) can verify molecular weight (C₁₅H₁₆O, MW 212.29). Infrared (IR) spectroscopy identifies carbonyl stretching (~1700 cm⁻¹) from the acetyl group. For interpretation, compare spectral data to structurally analogous compounds like guaiazulene (1,4-dimethyl-7-isopropylazulene) or chamazulene (7-ethyl-1,4-dimethylazulene) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS07 guidelines for azulene derivatives: use PPE (gloves, lab coats, eye protection), avoid inhalation/ingestion, and store in cool, dark conditions to prevent degradation. Safety Data Sheets (SDS) for guaiazulene recommend hazard controls such as local exhaust ventilation and spill containment measures, which are applicable to acetyl-substituted analogs .

Advanced Research Questions

Q. How does the acetyl substituent influence the chemical stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, heat, and humidity. Monitor degradation via HPLC or TLC, comparing results to guaiazulene (which is sensitive to oxidation). The acetyl group may increase susceptibility to hydrolysis; thus, stability under acidic/basic conditions should be tested. Store samples in amber vials at -20°C under inert gas (e.g., argon) to minimize decomposition .

Q. What strategies can resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) across studies?

- Methodological Answer :

Apply PRISMA guidelines for systematic reviews to aggregate and critically evaluate existing data . Use meta-analytic tools (e.g., R’s

metaforpackage) to assess heterogeneity in reported values . Experimental replication under standardized conditions (e.g., USP/Ph. Eur. methods for melting point determination) can clarify discrepancies.

Q. How can researchers design experiments to compare the reactivity of this compound with other azulene derivatives (e.g., guaiazulene or chamazulene)?

- Methodological Answer : Use kinetic studies (UV-Vis spectroscopy or LC-MS) to monitor reactions like electrophilic substitution or Diels-Alder cycloadditions. Control variables (solvent polarity, temperature) to isolate substituent effects. For example, the acetyl group’s electron-withdrawing nature may reduce reactivity compared to isopropyl or ethyl substituents. Reference analogous studies on chamazulene’s antioxidant activity .

Q. What advanced computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model HOMO-LUMO gaps, dipole moments, and charge distribution. Compare results to experimental UV-Vis and cyclic voltammetry data. Software like Gaussian or ORCA, paired with molecular docking studies, may predict biological activity or binding affinities .

Data Analysis & Reporting

Q. How should researchers address uncertainties in spectroscopic or chromatographic data for this compound?

- Methodological Answer : Perform triplicate measurements and apply statistical tests (e.g., confidence intervals, Grubbs’ test for outliers). For NMR, use integration and coupling constants to validate peak assignments. In chromatography, calculate resolution factors (R) and tailing factors to assess purity. Document uncertainties using guidelines from Analytical Sciences or Reviews in Analytical Chemistry .

Q. What frameworks ensure rigorous reporting of synthetic and analytical workflows for azulene derivatives?

- Methodological Answer : Adhere to PRISMA checklists for systematic reviews and structured reporting standards from Chemical Experiment and Data Analysis Reporting Guidelines. Include raw data in appendices and processed data in figures/tables with error bars and significance annotations .

Key Considerations for Experimental Design

- Safety Protocols : Align with SDS for guaiazulene, emphasizing acute toxicity (H302) mitigation .

- Data Transparency : Use repositories like ChemSpider or PubChem to archive spectral data and synthetic protocols .

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling and bioactivity assays for holistic insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.